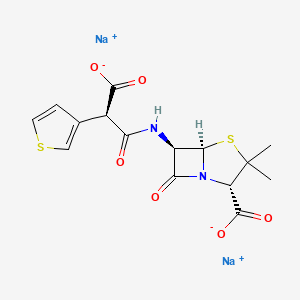
Tolperisone
Vue d'ensemble
Description
La tolpérisone est un relaxant musculaire à action centrale principalement utilisé pour traiter les spasmes musculaires et la spasticité associés aux troubles neurologiques. Elle a été introduite pour la première fois dans les années 1960 et est depuis largement utilisée pour ses propriétés relaxantes musculaires sans provoquer de sédation significative . Le nom chimique de la tolpérisone est 2-méthyl-1-(4-méthylphényl)-3-(1-pipéridyl)propan-1-one, et sa formule moléculaire est C16H23NO .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La tolpérisone peut être synthétisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation de la 4-méthylacétophénone : Elle est obtenue par l’acylation de Friedel-Crafts du toluène avec du chlorure d’acétyle en présence de chlorure d’aluminium.
Synthèse de la 2-méthyl-1-(4-méthylphényl)propan-1-one : La 4-méthylacétophénone subit une réaction de Grignard avec du bromure de méthylmagnésium pour former l’alcool correspondant, qui est ensuite oxydé en cétone.
Formation de la Tolpérisone : La dernière étape implique la réaction de la 2-méthyl-1-(4-méthylphényl)propan-1-one avec la pipéridine en présence d’un catalyseur approprié.
Méthodes de Production Industrielle : La production industrielle de la tolpérisone implique généralement la même voie de synthèse mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH. Le produit final est purifié par recristallisation ou chromatographie pour garantir une pureté élevée .
Analyse Des Réactions Chimiques
Types de Réactions : La tolpérisone subit diverses réactions chimiques, notamment :
Oxydation : La tolpérisone peut être oxydée pour former les acides carboxyliques ou les cétones correspondants.
Réduction : La réduction de la tolpérisone peut produire des alcools ou des amines.
Substitution : La tolpérisone peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipéridine.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles comme les halogénures ou les amines peuvent être utilisés en conditions basiques ou acides.
Principaux Produits :
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, amines.
Substitution : Dérivés pipéridine substitués.
4. Applications de la Recherche Scientifique
La tolpérisone a un large éventail d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Tolperisone has a wide range of applications in scientific research:
Mécanisme D'action
La tolpérisone exerce ses effets relaxants musculaires en bloquant les canaux sodium et calcium dépendants du voltage dans le système nerveux central. Cette inhibition réduit la libération de neurotransmetteurs tels que l’acétylcholine, qui sont responsables de la contraction musculaire. Le composé a une forte affinité pour les tissus du système nerveux, en particulier le tronc cérébral, la moelle épinière et les nerfs périphériques .
Composés Similaires :
Eperisone : Un autre relaxant musculaire à action centrale avec des mécanismes similaires mais une pharmacocinétique différente.
Lidocaïne : Un anesthésique local avec des propriétés relaxantes musculaires, bien qu’il agisse en périphérie plutôt qu’au centre.
Baclofène : Un relaxant musculaire qui agit sur les récepteurs GABA, ce qui diffère de l’action de la tolpérisone sur les canaux sodium et calcium
Unicité de la Tolpérisone : La tolpérisone est unique par sa capacité à relaxer les muscles sans provoquer de sédation significative, ce qui la rend préférable pour les patients qui doivent maintenir leur vigilance. Son double action sur les canaux sodium et calcium la distingue également des autres relaxants musculaires qui ciblent généralement un seul type de canal ionique .
Comparaison Avec Des Composés Similaires
Eperisone: Another centrally acting muscle relaxant with similar mechanisms but different pharmacokinetics.
Lidocaine: A local anesthetic with muscle relaxant properties, though it acts peripherally rather than centrally.
Baclofen: A muscle relaxant that acts on GABA receptors, differing from Tolperisone’s action on sodium and calcium channels
Uniqueness of this compound: this compound is unique in its ability to relax muscles without causing significant sedation, making it preferable for patients who need to maintain alertness. Its dual action on both sodium and calcium channels also sets it apart from other muscle relaxants that typically target only one type of ion channel .
Propriétés
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFPVLPFLJRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023686 | |
| Record name | Tolperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728-88-1 | |
| Record name | (±)-Tolperisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolperisone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolperisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tolperisone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolperisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPERISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5EOM0LD8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















